1-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
Description
Structural Significance of the Piperazine Moiety in Bioactive Compounds
The piperazine moiety contributes to pharmacological activity through three primary mechanisms:
- Hydrogen Bonding : The nitrogen atoms in the piperazine ring form hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in enzyme active sites, as observed in sigma-1 receptor (S1R) ligands where piperazine-mediated interactions stabilize agonist-bound conformations.
- Lipophilicity Modulation : Alkyl or aryl substitutions on piperazine adjust log P values, improving blood-brain barrier (BBB) permeability. For instance, N-benzylpiperazine derivatives exhibit log P values between 2.1–3.5, optimizing CNS penetration.
- Conformational Restriction : Rigid analogs like hexahydro-pyrazinoquinolines mimic bioactive piperazine conformations, enhancing receptor affinity by reducing entropy penalties during binding.
Table 1: Pharmacological Applications of Piperazine-Containing Compounds
Biphenyl-Piperazine Hybrid Architectures: Evolutionary Trends in Medicinal Chemistry
Biphenyl-piperazine hybrids merge the planar aromaticity of biphenyl systems with the dynamic stereochemistry of piperazine, creating scaffolds with dual hydrophobic and polar domains. The compound 1-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine exemplifies this design:
- Biphenyl Core : The 4'-chloro substituent induces electron withdrawal, polarizing the biphenyl system for π-π stacking with aromatic residues (e.g., Phe, Tyr). The 4,4-dimethyl group in the tetrahydrobiphenyl segment enhances rigidity, reducing entropic losses upon receptor engagement.
- Piperazine Linker : The methylene bridge between biphenyl and piperazine allows torsional flexibility, enabling the piperazine ring to adopt chair or boat conformations depending on the binding pocket’s steric demands.
Table 2: Comparative Analysis of Biphenyl-Piperazine Hybrids
Molecular dynamics simulations of analogous structures reveal that the tetrahydrobiphenyl moiety occupies hydrophobic cavities, while the piperazine nitrogen atoms coordinate with catalytic residues via water-mediated hydrogen bonds. This dual functionality positions biphenyl-piperazine hybrids as versatile candidates for multitarget drug discovery.
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2/c1-19(2)8-7-18(15-3-5-17(20)6-4-15)16(13-19)14-22-11-9-21-10-12-22/h3-6,21H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPLPYQKHKLALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCNCC2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4’-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine typically involves multiple steps. One common method includes the reaction of 4-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-((4’-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorinated biphenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted biphenyl compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
2. Antipsychotic Activity:
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties. Studies have shown that modifications to the piperazine structure can enhance binding affinity to dopamine receptors, which are crucial in managing schizophrenia and other psychotic disorders .
3. Antidepressant Effects:
Some studies suggest that piperazine derivatives can also influence serotonin receptors. This interaction may lead to antidepressant effects, making this compound a candidate for further exploration in mood disorder therapies .
4. Neuroprotective Properties:
Recent investigations have highlighted the neuroprotective effects of compounds similar to 1-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine. These effects are attributed to their ability to modulate neuroinflammatory pathways and oxidative stress responses .
Case Study 1: Antipsychotic Activity Evaluation
A study conducted on a series of piperazine derivatives demonstrated that specific modifications led to increased potency in blocking dopamine D2 receptors. The compound was part of this series and showed promising results in vitro and in vivo models .
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, the compound exhibited significant protection against neuronal cell death induced by oxidative stress. This was measured using cell viability assays and markers of apoptosis, indicating its potential application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 1-((4’-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Group Analysis
Table 1: Structural Comparison
Key Observations:
- Chlorine at the 4'-position may enhance binding affinity to hydrophobic pockets in target proteins, similar to 1-((4-Chlorophenyl)(phenyl)methyl)piperazine . Dimethyl groups on the cyclohexene ring add steric bulk, possibly influencing conformational flexibility and receptor interactions.
Key Observations:
- PROTAC Specificity : The target compound’s integration into PROTACs highlights its role in targeted protein degradation, unlike MT-45’s analgesic activity or dithiol-3-one derivatives’ antimicrobial effects .
- Synthetic Complexity : The target compound requires fewer synthetic steps compared to bis-guanidinium derivatives, which involve multi-step functionalization .
Data Tables for Critical Comparison
Table 3: Physicochemical Properties
Biological Activity
1-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a piperazine ring with a chlorinated biphenyl moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.
- Molecular Formula : C26H31ClN2O2
- Molecular Weight : 439.00 g/mol
- IUPAC Name : 4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
- CAS Number : 1044598-91-5
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde with piperazine under controlled conditions. The reaction is often facilitated by a suitable solvent and catalyst to yield the desired product with high purity .
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Some studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated low micromolar activity against breast cancer cells and induced apoptosis and cell cycle arrest .
- Neuroprotective Effects : There are indications that piperazine derivatives may possess neuroprotective properties. Research has suggested that these compounds could modulate neurotransmitter systems and offer protective effects against neurodegenerative diseases .
- Antimicrobial Activity : Compounds related to this structure have also been evaluated for their antimicrobial properties. Certain derivatives exhibited significant inhibitory effects against various bacterial strains and fungi .
Study 1: Anticancer Properties
In a study published in Molecules, researchers tested several piperazine derivatives for their anticancer activity against different human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells. The mechanism involved the inhibition of topoisomerase enzymes which are crucial for DNA replication in cancer cells .
Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective potential of piperazine-based compounds. In vitro assays demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible therapeutic role in conditions like Alzheimer’s disease .
Data Tables
Q & A
Q. What are the standard synthesis strategies for 1-((4'-chloro-4,4-dimethylbiphenyl)methyl)piperazine?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a biphenylmethyl chloride intermediate reacts with piperazine in a polar aprotic solvent (e.g., dichloromethane) under reflux, followed by purification via column chromatography. Acid-catalyzed coupling (e.g., HCl in ethyl acetate) is used to stabilize intermediates . Key parameters include temperature control (0–20°C) and stoichiometric excess of piperazine to minimize side products. Yield optimization often requires iterative adjustment of reaction time and solvent polarity .
Q. How is this compound characterized to confirm structural integrity and purity?
Primary characterization methods include:
- NMR Spectroscopy : and NMR verify substituent positions and piperazine ring integrity. Aromatic protons (6.5–7.5 ppm) and methyl groups (1.2–1.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (318.88 g/mol) and isotopic chlorine pattern .
- HPLC/UV : Purity ≥98% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is very slightly soluble in water (0.24 g/L at 25°C) but dissolves in organic solvents like DMSO, ethanol, or dichloromethane. Stability studies indicate decomposition under prolonged light exposure or acidic conditions. Storage recommendations include desiccated environments (-20°C) in amber vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl, dimethylcyclohexene) influence biological activity?
The 4-chlorophenyl group enhances lipophilicity and target binding affinity, while the dimethylcyclohexene ring introduces steric constraints that improve selectivity. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl) stabilize π-π interactions with aromatic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) and comparative assays with analogs (e.g., 1-(4-chlorobenzyl)piperazine) are critical for validating these effects .
Q. How can researchers resolve contradictions in pharmacological data (e.g., reduced activity vs. low toxicity)?
Contradictions may arise from divergent assay conditions (e.g., cell lines, exposure time) or pharmacokinetic factors. For example, β-cyclodextrin modifications in piperazine derivatives reduce toxicity but may hinder membrane permeability, lowering efficacy. Mitigation strategies include:
Q. What methodologies optimize reaction yields in large-scale synthesis?
Yield optimization requires:
Q. How can in vitro toxicity be assessed for this compound?
Standard assays include:
Q. What mechanisms underlie its interaction with biological targets (e.g., enzymes, DNA)?
Piperazine derivatives often act via:
Q. What advanced analytical methods address characterization challenges (e.g., polymorphs)?
- X-ray Crystallography : Resolves stereochemistry and crystal packing.
- Solid-State NMR : Differentiates amorphous vs. crystalline forms.
- DSC/TGA : Thermal stability analysis under nitrogen atmosphere .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N/Ar) for moisture-sensitive steps .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .
- Ethical Compliance : Adhere to TSCA and REACH regulations for disposal and handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
